2-CF3 vs. 2-Cl: 13-Fold Higher Potency in Antitumor Assay
In a comparative study evaluating the antitumor activity of 10-nonsubstituted phenothiazines against HEp-2 tumor cells, the 2-(trifluoromethyl)phenothiazine derivative (R = CF3) exhibited a TCID50 of 4.7 μg, whereas the 2-chloro analog (R = Cl) showed a much weaker effect with a TCID50 of 62.5 μg [1]. This represents a 13.3-fold difference in potency, directly attributable to the substituent at the 2-position.
| Evidence Dimension | Cytotoxicity (TCID50) |
|---|---|
| Target Compound Data | 4.7 μg (R = CF3) |
| Comparator Or Baseline | 2-chlorophenothiazine: 62.5 μg (R = Cl) |
| Quantified Difference | 13.3-fold lower TCID50 (higher potency) for the CF3 analog |
| Conditions | HEp-2 tumor cell line; 10-nonsubstituted phenothiazine derivatives |
Why This Matters
This substantial potency difference directly informs procurement decisions for researchers investigating antitumor mechanisms, where the 2-CF3 derivative is the superior candidate for generating structure-activity relationship (SAR) data and developing leads.
- [1] Nagy, S., et al. (1996). Antitumor activity of phenothiazine-related compounds. *Anticancer Research*, 16(4A), 1915-1918. PMID: 8712720. View Source
